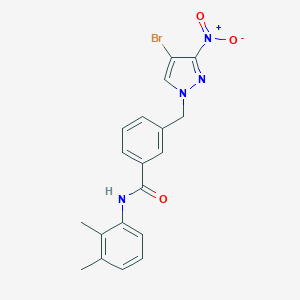![molecular formula C25H21N3O3 B269743 N'-{[8-(benzyloxy)-2-quinolinyl]methylene}-4-methoxybenzohydrazide](/img/structure/B269743.png)
N'-{[8-(benzyloxy)-2-quinolinyl]methylene}-4-methoxybenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-{[8-(benzyloxy)-2-quinolinyl]methylene}-4-methoxybenzohydrazide, also known as BMH, is a chemical compound that has been widely studied for its potential use in scientific research. BMH is a hydrazide derivative that has been synthesized for its ability to selectively label and modify proteins, as well as for its potential use as a fluorescent probe.
Mecanismo De Acción
N'-{[8-(benzyloxy)-2-quinolinyl]methylene}-4-methoxybenzohydrazide reacts with cysteine residues in proteins through a Michael addition reaction, forming a covalent bond between the thiol group of cysteine and the hydrazide group of N'-{[8-(benzyloxy)-2-quinolinyl]methylene}-4-methoxybenzohydrazide. This reaction is selective for cysteine residues and can occur under mild conditions, making it a useful tool for protein modification.
Biochemical and Physiological Effects:
N'-{[8-(benzyloxy)-2-quinolinyl]methylene}-4-methoxybenzohydrazide has been shown to have minimal effects on the biochemical and physiological properties of proteins, making it a useful tool for studying protein function. However, it is important to note that the covalent modification of proteins can alter their activity and stability, and care should be taken when interpreting results obtained using N'-{[8-(benzyloxy)-2-quinolinyl]methylene}-4-methoxybenzohydrazide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-{[8-(benzyloxy)-2-quinolinyl]methylene}-4-methoxybenzohydrazide is its selectivity for cysteine residues, which allows for the specific modification of target proteins. N'-{[8-(benzyloxy)-2-quinolinyl]methylene}-4-methoxybenzohydrazide is also relatively easy to synthesize and can be used under mild conditions. However, the covalent modification of proteins can alter their activity and stability, and it is important to carefully consider the potential effects of N'-{[8-(benzyloxy)-2-quinolinyl]methylene}-4-methoxybenzohydrazide labeling on the protein of interest.
Direcciones Futuras
There are many potential future directions for the use of N'-{[8-(benzyloxy)-2-quinolinyl]methylene}-4-methoxybenzohydrazide in scientific research. One area of interest is the development of new N'-{[8-(benzyloxy)-2-quinolinyl]methylene}-4-methoxybenzohydrazide derivatives with improved properties, such as increased selectivity or reduced toxicity. Another area of interest is the application of N'-{[8-(benzyloxy)-2-quinolinyl]methylene}-4-methoxybenzohydrazide in the study of protein-protein interactions in complex biological systems, such as in vivo or in situ labeling of proteins. Additionally, N'-{[8-(benzyloxy)-2-quinolinyl]methylene}-4-methoxybenzohydrazide may have potential applications in drug discovery, as it can be used to selectively modify proteins involved in disease pathways.
Métodos De Síntesis
N'-{[8-(benzyloxy)-2-quinolinyl]methylene}-4-methoxybenzohydrazide can be synthesized through a multi-step process starting with the reaction of 8-hydroxyquinoline with benzaldehyde to form 8-(benzyloxy)-2-quinolinecarboxaldehyde. This intermediate can then be reacted with 4-methoxybenzohydrazide in the presence of acetic acid to form N'-{[8-(benzyloxy)-2-quinolinyl]methylene}-4-methoxybenzohydrazide.
Aplicaciones Científicas De Investigación
N'-{[8-(benzyloxy)-2-quinolinyl]methylene}-4-methoxybenzohydrazide has been used extensively in scientific research as a protein modification reagent. N'-{[8-(benzyloxy)-2-quinolinyl]methylene}-4-methoxybenzohydrazide can selectively react with cysteine residues in proteins to form a covalent bond, which can be used to label or immobilize the protein of interest. This has been particularly useful in the study of protein-protein interactions, as well as in the purification and characterization of proteins.
Propiedades
Nombre del producto |
N'-{[8-(benzyloxy)-2-quinolinyl]methylene}-4-methoxybenzohydrazide |
|---|---|
Fórmula molecular |
C25H21N3O3 |
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
4-methoxy-N-[(E)-(8-phenylmethoxyquinolin-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C25H21N3O3/c1-30-22-14-11-20(12-15-22)25(29)28-26-16-21-13-10-19-8-5-9-23(24(19)27-21)31-17-18-6-3-2-4-7-18/h2-16H,17H2,1H3,(H,28,29)/b26-16+ |
Clave InChI |
LTXMRAGWIDQTQT-WGOQTCKBSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=NC3=C(C=CC=C3OCC4=CC=CC=C4)C=C2 |
SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=NC3=C(C=CC=C3OCC4=CC=CC=C4)C=C2 |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)NN=CC2=NC3=C(C=CC=C3OCC4=CC=CC=C4)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(dimethylamino)benzyl]-N'-(4-ethoxyphenyl)-N-(2-furylmethyl)thiourea](/img/structure/B269660.png)
methanone](/img/structure/B269661.png)
![3,5-bis(difluoromethyl)-1-{[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B269662.png)
![3-[(4-methoxyphenoxy)methyl]-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B269663.png)
![butyl 4-[({[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate](/img/structure/B269666.png)
![N-(4-{N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B269670.png)
![N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-phenoxyacetamide](/img/structure/B269672.png)

![N-(4-{N-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B269674.png)
![N'-[(Z)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]-3,5-dimethoxybenzohydrazide](/img/structure/B269676.png)
![2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B269678.png)


![Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B269683.png)